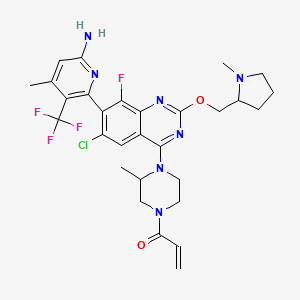![molecular formula C16H25N5 B15073504 (1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine CAS No. 2416873-83-9](/img/structure/B15073504.png)
(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has been developed for the treatment of MYC-amplified solid tumors, which are characterized by the overexpression of the MYC oncogene. Cyclin-dependent kinase 9 plays a crucial role in transcriptional regulation, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KB-0742 involves the structural optimization of a small molecule microarray hit. The process prioritizes maintaining cyclin-dependent kinase 9 selectivity while improving on-target potency and overall physicochemical and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production methods for KB-0742 are not explicitly detailed in publicly available sources. the compound’s development involves advanced organic synthesis techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions: KB-0742 primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation processes that facilitate its elimination .
Common Reagents and Conditions: The metabolic reactions of KB-0742 involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound. Reduction reactions may involve reductases, while conjugation reactions typically involve transferases that add polar groups to the molecule, enhancing its solubility and excretion .
Major Products Formed: The major products formed from the metabolic reactions of KB-0742 are various metabolites that are more water-soluble than the parent compound. These metabolites are excreted from the body through urine and feces .
Scientific Research Applications
KB-0742 has significant scientific research applications, particularly in the fields of oncology and molecular biology. It is being investigated for its potential to treat various types of cancer, including MYC-amplified solid tumors and small-cell lung cancer . The compound’s ability to inhibit cyclin-dependent kinase 9 makes it a valuable tool for studying transcriptional regulation and its role in cancer progression .
Mechanism of Action
KB-0742 exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. Cyclin-dependent kinase 9 phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting cyclin-dependent kinase 9, KB-0742 disrupts the transcriptional networks that drive cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds:
- Alvocidib
- Seliciclib
- Abemaciclib
- Palbociclib
- Ribociclib
Uniqueness: KB-0742 is unique in its high selectivity for cyclin-dependent kinase 9, which reduces the likelihood of off-target effects and associated toxicities. Unlike pan-cyclin-dependent kinase inhibitors such as alvocidib and seliciclib, KB-0742 specifically targets cyclin-dependent kinase 9, making it potentially safer and more effective .
Properties
CAS No. |
2416873-83-9 |
|---|---|
Molecular Formula |
C16H25N5 |
Molecular Weight |
287.40 g/mol |
IUPAC Name |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |
InChI |
InChI=1S/C16H25N5/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21/h7-8,10-13,19H,3-6,9,17H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
VYKCLMALANGCDF-STQMWFEESA-N |
Isomeric SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


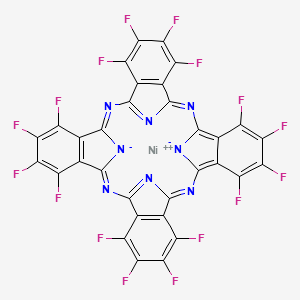
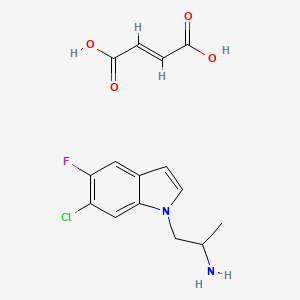
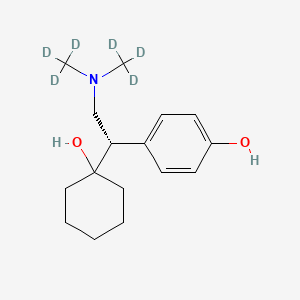
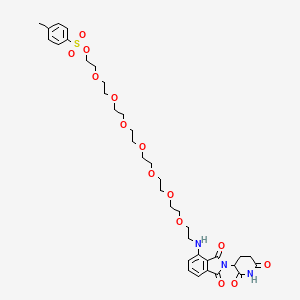
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
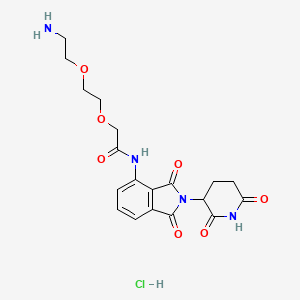
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
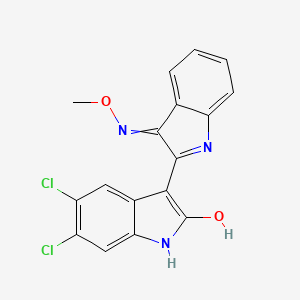
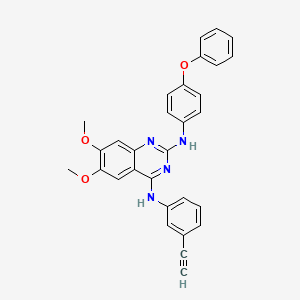
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
